An In-Depth Technical Guide to Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) for Radiopharmaceutical Development
An In-Depth Technical Guide to Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) for Radiopharmaceutical Development
This guide provides a comprehensive technical overview of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester), a critical bifunctional chelator for the development of advanced radiopharmaceuticals. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's unique architecture, its strategic role in theranostics, and detailed, field-proven protocols for its application.
Section 1: Molecular Architecture and Strategic Function
Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) (CAS 479081-06-6) is a sophisticated molecule engineered for a specific purpose: to covalently link a targeting biomolecule, such as a peptide or antibody, to a medically relevant radionuclide.[1] Its structure is a testament to the principles of orthogonal chemical synthesis, where different functional groups can be manipulated independently.
1.1 Deconstructing the Components
The power of this linker lies in the distinct roles of its four key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α-amine of the lysine residue. Its primary function is to mask the amine during peptide synthesis, preventing unwanted side reactions. It is readily removed using a mild base, typically piperidine, which is a standard step in Solid-Phase Peptide Synthesis (SPPS).[2]
-
L-Lysine: This amino acid serves as the molecular backbone. It provides a crucial spacer and, more importantly, a primary amine (the α-amine) that becomes available for conjugation after the Fmoc group is removed.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic cage is the heart of the molecule's radiometal-binding capability. DOTA forms exceptionally stable complexes with a wide range of trivalent metal ions, which is critical for preventing the premature release of the radionuclide in vivo.[3] It is the chelator of choice for many diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides.[4]
-
Tris(t-Bu ester): Three of DOTA's four carboxylic acid arms are protected as tert-butyl esters. These are acid-labile protecting groups, stable to the basic conditions used for Fmoc removal but cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[3][5] This orthogonal protection strategy is the cornerstone of its utility in SPPS.[6] The fourth carboxyl group is used to form a stable amide bond with the ε-amine of the lysine side-chain.
Diagram 1: Functional Breakdown of the Molecule
Caption: Functional components of the bifunctional chelator.
1.2 Physicochemical Properties
A clear understanding of the molecule's physical and chemical properties is essential for its proper handling, storage, and application.
| Property | Value | Source |
| CAS Number | 479081-06-6 | |
| Molecular Formula | C49H74N6O11 | [] |
| Molecular Weight | 923.15 g/mol | [1][] |
| Appearance | Off-White to White Solid | [] |
| Purity | Typically ≥95% | [] |
| Solubility | Soluble in DMSO, DMF | [8] |
| Storage | Powder: -20°C for 1 month, -80°C for 6 months | [1] |
Section 2: Core Application in Theranostics
The primary application of this molecule is in the construction of theranostic agents—compounds that can be used for both diagnosis and therapy.[9] By simply changing the chelated radiometal, the same targeting molecule can be used for PET imaging (with ⁶⁸Ga) or for Targeted Radionuclide Therapy (with ¹⁷⁷Lu or ⁹⁰Y).[10]
-
Diagnostic Imaging (PET/SPECT): When chelated with a positron-emitter like Gallium-68 (⁶⁸Ga), the resulting conjugate can be visualized with high sensitivity and resolution using Positron Emission Tomography (PET).[11][12] This allows for non-invasive assessment of target expression, patient selection, and treatment monitoring.
-
Targeted Radionuclide Therapy (TRT): When chelated with a beta-emitter like Lutetium-177 (¹⁷⁷Lu) or a more potent alpha-emitter like Actinium-225 (²²⁵Ac), the conjugate delivers a cytotoxic radiation dose directly to target cells, minimizing damage to surrounding healthy tissue.[4][13]
Section 3: Step-by-Step Experimental Workflows
The following protocols are presented as a guide for the key experimental stages, from peptide synthesis to final radiolabeling. These are based on established methodologies and should be optimized for specific peptide sequences and laboratory conditions.[2][14]
3.1 Workflow 1: Conjugation via Solid-Phase Peptide Synthesis (SPPS)
This workflow describes the incorporation of the DOTA-lysine building block onto a peptide chain being synthesized on a solid support (resin).
Diagram 2: SPPS Workflow for DOTA Conjugation
Caption: Step-wise process for incorporating the chelator during SPPS.
Protocol: SPPS Coupling
-
Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed from the previous amino acid) in dimethylformamide (DMF) for 20-30 minutes.
-
Activation Solution: In a separate vial, dissolve Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) (1.5-3 equivalents relative to resin loading) and a coupling agent like HBTU (1.5-3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3-6 eq.) and allow the solution to pre-activate for 5-10 minutes.
-
Scientist's Note: Pre-activation is crucial. Uronium salt coupling agents like HBTU can react with the free amine on the peptide-resin to form a non-reactive guanidinyl group if not pre-activated with the amino acid's carboxyl group first.[15]
-
-
Coupling: Add the activation solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and DMF (3x) to remove all excess reagents and byproducts.[15]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes to remove the Fmoc group from the newly added lysine.[15]
-
Final Washes: Wash the resin again as described in step 4. The resin now has a free primary amine and is ready for the coupling of the next amino acid in the sequence or for final cleavage.
3.2 Workflow 2: Global Deprotection and Cleavage
Once the peptide synthesis is complete, the DOTA-peptide conjugate must be cleaved from the solid support, and the acid-labile side-chain protecting groups (including the DOTA's t-Bu esters) must be removed.
Protocol: TFA Cleavage
-
Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Scientist's Note: TIS and water act as scavengers. During cleavage, the t-butyl groups form reactive carbocations. Scavengers "trap" these cations, preventing them from re-attaching to sensitive amino acid residues like tryptophan or methionine.[16] CAUTION: TFA is highly corrosive. Handle only in a certified fume hood with appropriate personal protective equipment.
-
-
Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours. The cleavage of t-butyl esters from DOTA can be slow due to the protonation of the nearby ring nitrogens, so sufficient time is critical.[5]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.
3.3 Workflow 3: Purification and Characterization
The crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.
Protocol: HPLC Purification and LC-MS Analysis
-
Purification (Preparative RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Inject the solution onto a C18 preparative HPLC column.
-
Elute the peptide using a gradient of mobile phase A (Water with 0.1% TFA) and mobile phase B (Acetonitrile with 0.1% TFA). A typical gradient might be 5-65% B over 30-40 minutes.
-
Collect fractions corresponding to the main product peak detected by UV absorbance (typically at 220 or 280 nm).
-
-
Characterization (LC-MS):
-
Analyze the purified fractions using an analytical LC-MS system.
-
Confirm the presence of the desired product by matching the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the DOTA-peptide conjugate.
-
-
Final Processing: Pool the pure fractions and lyophilize (freeze-dry) to obtain a stable, fluffy white powder.
3.4 Workflow 4: Radiolabeling with Gallium-68 (for PET)
This protocol outlines the chelation of ⁶⁸Ga to the purified DOTA-peptide conjugate. All procedures involving radioactivity must be performed in a shielded environment (hot cell) according to institutional safety regulations.
Diagram 3: Gallium-68 Radiolabeling Workflow
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DOTA-tris(tert-butyl ester) Novabiochem 137076-54-1 [sigmaaldrich.com]
- 6. Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Peptide Radioligands in Cancer Theranostics: Agonists and Antagonists [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Developments in 177Lu-based radiopharmaceutical therapy and dosimetry [frontiersin.org]
- 14. bachem.com [bachem.com]
- 15. chempep.com [chempep.com]
- 16. Synthesis and Relaxivity Studies of a DOTA-Based Nanomolecular Chelator Assembly Supported by an Icosahedral Closo-B122− -Core for MRI: A Click Chemistry Approach [mdpi.com]
